molecular formula C10H10Br2O B109373 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone CAS No. 1246471-30-6

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone

Cat. No.: B109373
CAS No.: 1246471-30-6
M. Wt: 150.22 g/mol
InChI Key: XZTGWLXJXCOBJM-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is a brominated aromatic ketone with the molecular formula C10H10Br2O. This compound is characterized by the presence of two bromine atoms and a ketone functional group attached to a dimethyl-substituted benzene ring. It is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone typically involves the bromination of 1-(2,4-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone), and controlled temperatures.

Major Products

    Substitution: Substituted derivatives with nucleophiles replacing bromine atoms.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms and a carbonyl group. The compound can form covalent bonds with nucleophiles, leading to substitution reactions. Additionally, the carbonyl group can participate in reduction and oxidation reactions, altering the compound’s structure and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-(dimethylamino)phenyl)ethanone: Similar structure with a dimethylamino group instead of dimethyl groups.

    2-Bromo-1-(2,4-dihydroxyphenyl)ethanone: Contains hydroxyl groups instead of methyl groups.

    2-Bromo-1-(2,4-dimethylphenyl)ethanone: Lacks the second bromine atom

Uniqueness

2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone is unique due to the presence of two bromine atoms and its specific substitution pattern on the benzene ring. This unique structure imparts distinct reactivity and makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O/c1-6-3-7(2)10(8(12)4-6)9(13)5-11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTGWLXJXCOBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246471-30-6
Record name 2-Bromo-1-(2-bromo-4,6-dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246471-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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